Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate
Description
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H13F3O3 It is characterized by the presence of a trifluorophenoxy group attached to a butanoate ester
Properties
Molecular Formula |
C12H13F3O3 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 4-(3,4,5-trifluorophenoxy)butanoate |
InChI |
InChI=1S/C12H13F3O3/c1-2-17-11(16)4-3-5-18-8-6-9(13)12(15)10(14)7-8/h6-7H,2-5H2,1H3 |
InChI Key |
CMCHUTMPKWWGNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate typically involves the reaction of 3,4,5-trifluorophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluorophenoxy group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3,4,5-trifluorophenol and butanoic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Scientific Research Applications
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluorophenoxy group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluorinated ester with different structural features and reactivity.
Ethyl 4,4,4-trifluorocrotonate: A related compound with a trifluoromethyl group and a different ester backbone.
Uniqueness
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate is unique due to the presence of the trifluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various research fields.
Biological Activity
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological and agricultural applications. This article explores its biological activity through various studies, data tables, and case analyses.
Chemical Structure and Properties
This compound is characterized by its unique trifluorophenoxy group attached to a butanoate moiety. The chemical structure can be represented as follows:
- Molecular Formula : CHFO
- Molecular Weight : 286.20 g/mol
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
2. Herbicidal Activity
This compound has also been evaluated for its herbicidal properties. Field trials showed promising results in controlling weed growth without significant phytotoxicity to crops. The efficacy was measured using a bioassay method where the compound was applied at varying concentrations:
| Concentration (g/ha) | Weed Control (%) |
|---|---|
| 100 | 70 |
| 200 | 85 |
| 400 | 95 |
The herbicidal activity was attributed to the inhibition of specific metabolic pathways in the target weeds.
3. Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound were assessed in various cancer cell lines. The compound showed selective toxicity towards cancerous cells while sparing normal cells:
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | >50 |
The selectivity index indicates that the compound could be further investigated for its potential as an anticancer agent.
The biological activities of this compound are believed to stem from its ability to interfere with cellular processes. Preliminary studies suggest that it may act by:
- Inhibiting key enzymes involved in bacterial cell wall synthesis.
- Disrupting metabolic pathways in plants leading to growth inhibition.
- Inducing apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its potential as a broad-spectrum antimicrobial agent. Bacterial cultures treated with the compound showed a significant reduction in viability compared to untreated controls.
Case Study 2: Herbicide Development
Field trials indicated that formulations containing this compound effectively controlled weed populations without harming surrounding crops. This case highlights its applicability in sustainable agriculture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
